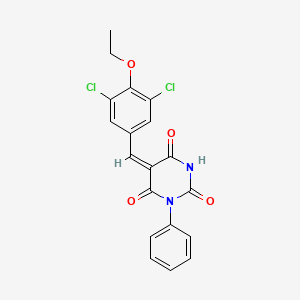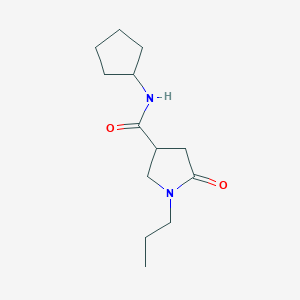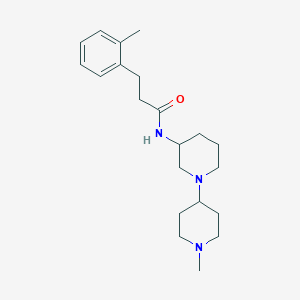
5-(3,5-dichloro-4-ethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-dichloro-4-ethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DCPT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. DCPT belongs to the class of pyrimidinetrione derivatives and has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of DCPT is not fully understood. However, it has been suggested that DCPT may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DCPT may also induce cell cycle arrest and apoptosis by activating the p53 pathway. The anti-inflammatory activity of DCPT may be due to its ability to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. The antioxidant activity of DCPT may be due to its ability to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
DCPT has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DCPT has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DCPT has been shown to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of DCPT.
实验室实验的优点和局限性
DCPT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. Additionally, DCPT has been extensively studied for its potential applications in the field of medicine and pharmacology, making it a promising candidate for further research.
However, there are also limitations to using DCPT in lab experiments. DCPT is a synthetic compound that may not accurately represent the complexity of natural compounds found in living organisms. Additionally, the mechanism of action of DCPT is not fully understood, making it difficult to predict its effects in vivo.
未来方向
There are several future directions for the study of DCPT. Further studies are needed to fully understand the mechanism of action of DCPT and its effects in vivo. Additionally, studies are needed to evaluate the toxicity and pharmacokinetics of DCPT in animal models. DCPT may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, DCPT may be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
合成方法
DCPT can be synthesized by reacting 3,5-dichloro-4-ethoxybenzaldehyde with malononitrile and phenylhydrazine in the presence of a catalyst such as piperidine. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and a cyclization reaction, resulting in the formation of DCPT as a yellow crystalline powder. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
DCPT has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DCPT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, DCPT has been shown to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
属性
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-2-27-16-14(20)9-11(10-15(16)21)8-13-17(24)22-19(26)23(18(13)25)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,22,24,26)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGWOLLMICYCQK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)

![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)


![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)


![N'-(2-hydroxy-5-nitrobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6068779.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6068783.png)
